7-Bromo-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid;hydrochloride
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Overview
Description
7-Bromo-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid;hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a pyrido[1,2-a]pyrimidine core, and a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid;hydrochloride typically involves multi-step organic reactions. One common method includes the bromination of a pyrido[1,2-a]pyrimidine precursor, followed by oxidation and carboxylation reactions. The final step involves the formation of the hydrochloride salt to improve the compound’s solubility and stability .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form different oxo derivatives or reduction to form hydroxy derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrido[1,2-a]pyrimidines, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
7-Bromo-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid
- 7-Bromo-3-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid
Uniqueness
7-Bromo-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid;hydrochloride is unique due to its specific substitution pattern and the presence of a bromine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for developing new chemical entities and exploring novel biological pathways .
Properties
IUPAC Name |
7-bromo-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O3.ClH/c10-5-1-2-7-11-3-6(9(14)15)8(13)12(7)4-5;/h1-4H,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDKNPRJCHCMGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=O)N2C=C1Br)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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